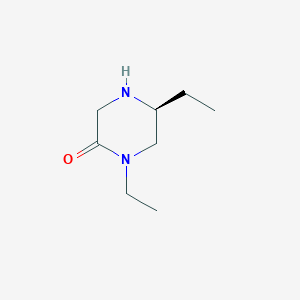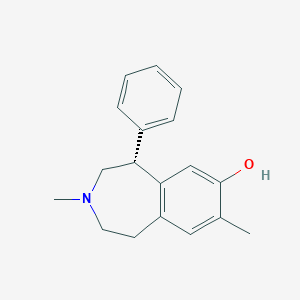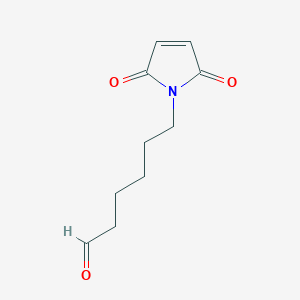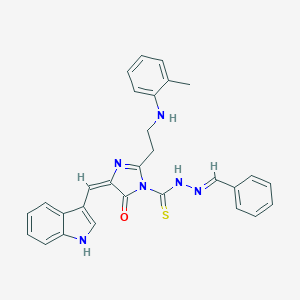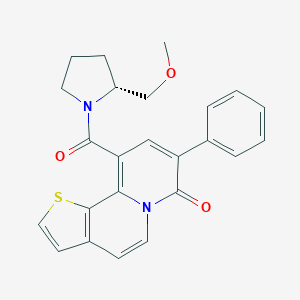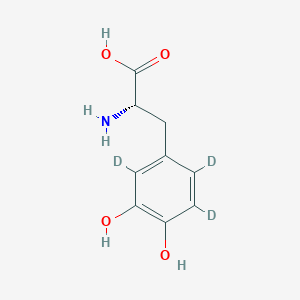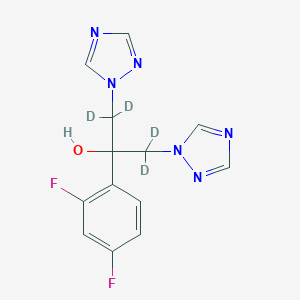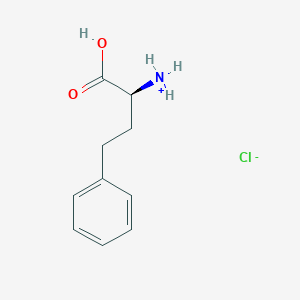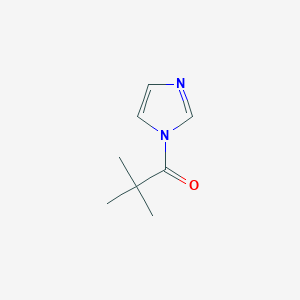
1-(Trimethylacetyl)imidazole
描述
1-(Trimethylacetyl)imidazole is a chemical compound with the molecular formula C8H12N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in organic synthesis, particularly in acylation reactions, where it acts as a catalyst to facilitate the formation of amides and esters.
作用机制
Target of Action
Imidazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse range of biological and pharmacological activities .
Mode of Action
1-(Trimethylacetyl)imidazole has been found to act as a Lewis acid. This means that it can bind to electron-rich species such as Lewis bases. This binding can lead to the formation of covalent bonds, which can then be used to form larger molecules.
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
They are key components of functional molecules used in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis .
Cellular Effects
Imidazoles are known to alter cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol, the primary fungal cell sterol .
Molecular Mechanism
Imidazoles generally work by inhibiting the demethylation of lanosterol, a key step in the biosynthesis of ergosterol . This inhibition disrupts the cell membrane and internal organelle function, leading to cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is a white to off-white crystalline powder with a melting point of 47-52 °C .
Metabolic Pathways
Imidazoles are known to be involved in a variety of metabolic processes, including the biosynthesis of histidine and purines .
Transport and Distribution
Imidazoles are known to be transported and distributed within cells and tissues in a variety of ways, depending on their specific chemical structure and the cell type .
Subcellular Localization
Imidazoles are known to be localized in various subcellular compartments, depending on their specific chemical structure and the cell type .
准备方法
The synthesis of 1-(Trimethylacetyl)imidazole typically involves the reaction of imidazole with trimethylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction can be represented as follows:
Imidazole+Trimethylacetyl chloride→this compound+HCl
化学反应分析
1-(Trimethylacetyl)imidazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, reacting with electrophiles to form substituted imidazoles.
Acylation: The trimethylacetyl group can participate in acylation reactions, where the carbonyl carbon becomes bonded to another molecule.
Lewis Acid Reactions: As a Lewis acid, this compound can bind to electron-rich species, leading to the formation of covalent bonds.
Common reagents used in these reactions include trimethylacetyl chloride, triethylamine, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Trimethylacetyl)imidazole has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in acylation reactions, promoting the formation of amides and esters.
Pharmaceuticals: Imidazole derivatives, including this compound, are important in the synthesis of biologically active molecules.
Agrochemicals: These compounds are used in the development of selective plant growth regulators, fungicides, and herbicides.
Solar Cells: Emerging research has utilized imidazole derivatives in dyes for solar cells and other optical applications.
Functional Materials: Imidazole derivatives are deployed in the development of functional materials due to their versatility and utility.
相似化合物的比较
1-(Trimethylacetyl)imidazole can be compared to other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but lacks the trimethylacetyl group, making it less effective in acylation reactions.
2-Methylimidazole: Another derivative with a methyl group at the second position, differing in reactivity and applications.
4-Methylimidazole: Similar to 2-methylimidazole but with the methyl group at the fourth position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its trimethylacetyl group, which enhances its reactivity in acylation reactions and its ability to act as a Lewis acid.
属性
IUPAC Name |
1-imidazol-1-yl-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOCCZDOGJHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337888 | |
| Record name | 1-(Trimethylacetyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4195-19-1 | |
| Record name | 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trimethylacetyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethylacetyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQC3U2797L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
